REACTION_CXSMILES
|
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.[CH2:10]([O:13][CH2:14][CH2:15]Cl)[CH2:11]Cl.[NH4+].[Br-].[OH-].[Na+]>CCOC(C)=O>[I:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]2[CH2:15][CH2:14][O:13][CH2:10][CH2:11]2)=[C:4]([CH3:9])[CH:3]=1 |f:2.3,4.5|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
IC1=CC(=C(N)C=C1)C
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Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
C(CCl)OCCCl
|
Name
|
|
Quantity
|
8.28 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Br-]
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with EtOAc (20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (20 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The material was purified on silica gel eluting with 10:1 hexane/EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(C=C1)N1CCOCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |